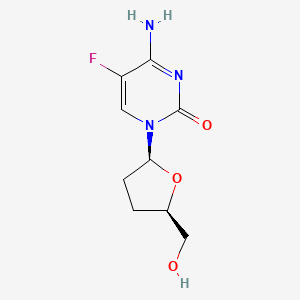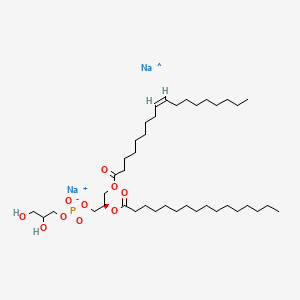
4-Bromo-3-(2,2-dimethylpropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(2,2-dimethylpropoxy)aniline is an organic compound with the molecular formula C11H16BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 2,2-dimethylpropoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2-dimethylpropoxy)aniline typically involves the following steps:
Bromination of Aniline: The starting material, aniline, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or copper (Cu) to yield 4-bromoaniline.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Bromo-3-(2,2-dimethylpropoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
4-Bromo-3-(2,2-dimethylpropoxy)aniline has several applications in scientific research:
作用機序
The mechanism of action of 4-Bromo-3-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
4-Bromoaniline: Lacks the 2,2-dimethylpropoxy group, making it less sterically hindered and more reactive in certain reactions.
3-(2,2-Dimethylpropoxy)aniline:
Uniqueness
4-Bromo-3-(2,2-dimethylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2,2-dimethylpropoxy group, which confer distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
特性
分子式 |
C11H16BrNO |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
4-bromo-3-(2,2-dimethylpropoxy)aniline |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3 |
InChIキー |
UJISHMFBYJNWLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1=C(C=CC(=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


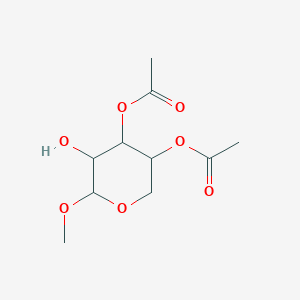
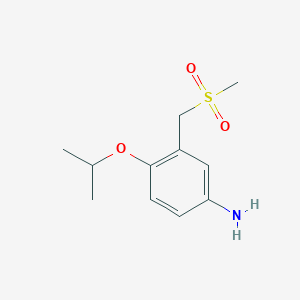
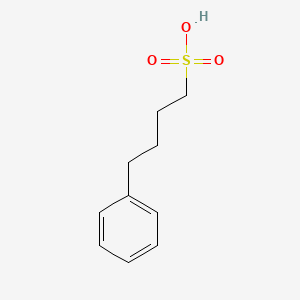
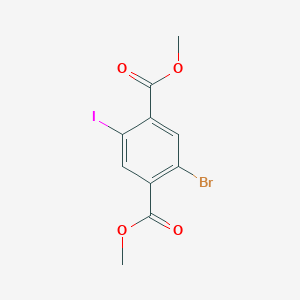

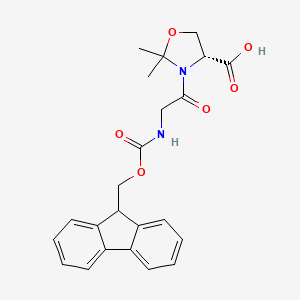
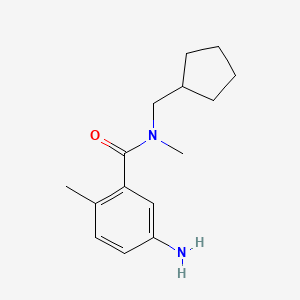
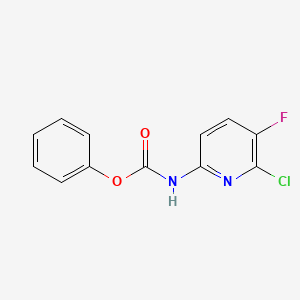
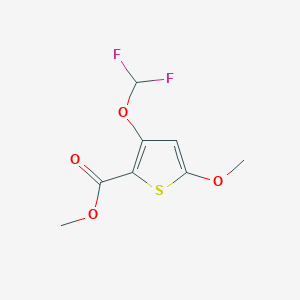
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
